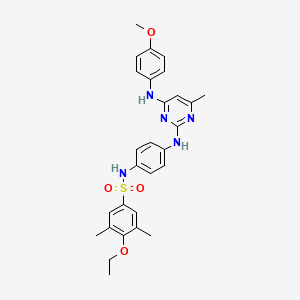
3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (BMPC) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. It is a versatile building block for the synthesis of many heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. BMPC has been extensively studied in the past few decades due to its unique structure and properties. It has been used in the synthesis of various drugs, such as antifungal, anticonvulsant, and anti-inflammatory agents, as well as in the development of novel drug delivery systems.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Compounds related to 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for various biological activities. For instance, novel chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives, have demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases showed promising results in inhibiting bacterial and fungal growth, indicating their potential as antimicrobial agents (Hamed et al., 2020). Furthermore, new 1,2,3-triazolyl pyrazole derivatives synthesized through a Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring their potential as therapeutic agents (Bhat et al., 2016).
Structural and Molecular Studies
Structural characterization and crystallography of pyrazole derivatives have provided insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of a methylphenyl pyrazole derivative revealed an L-shaped structure with specific intermolecular hydrogen bonding, highlighting the importance of structural features in determining the compound's properties and potential applications (Butcher et al., 2007).
Nonlinear Optical (NLO) Properties
The design and synthesis of pyrazole-based D-π-A derivatives for nonlinear optical applications have been explored. Through detailed spectroscopic characterization and theoretical studies, these compounds have been shown to possess high first-order hyperpolarizability, indicating their potential for use in nonlinear optical materials (Lanke & Sekar, 2016).
Anti-inflammatory and Analgesic Activities
Research into pyrazole derivatives has also extended into their anti-inflammatory and analgesic properties. A study on new 3-(2′-thienyl)pyrazole-based heterocycles demonstrated significant analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Abdel-Wahab et al., 2012).
Synthesis and Characterization of Novel Heterocycles
Innovative methods for the synthesis of novel heterocycles based on 3-(benzofur-2-yl)pyrazole have been developed, providing valuable pathways for the generation of compounds with potential pharmacological applications (Baashen et al., 2017).
Propriétés
IUPAC Name |
3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLAAUTYZNXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


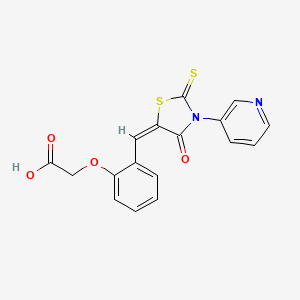

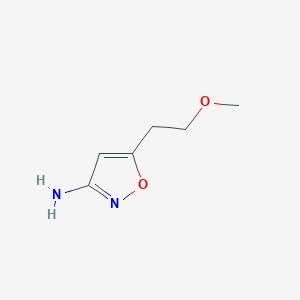


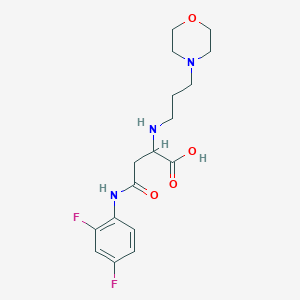
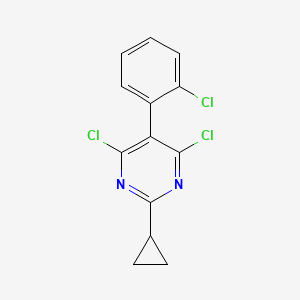
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
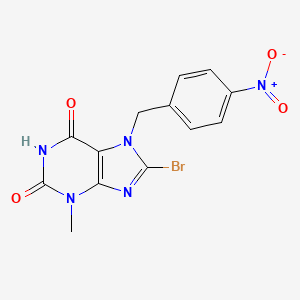
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)
